4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline
Description
Properties
Molecular Formula |
C18H18N2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C18H18N2S/c1-4-10-20(11-5-1)17-13-16(18-9-6-12-21-18)19-15-8-3-2-7-14(15)17/h2-3,6-9,12-13H,1,4-5,10-11H2 |
InChI Key |
SSWHDVCIDUKFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperidine: The 4-position of the quinoline ring can be substituted with a piperidine ring through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperidine under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various functionalized quinoline and thiophene derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for the development of new therapeutic agents. Key pharmacological properties include:
- Antidepressant and Anxiolytic Effects : Research indicates that compounds similar to 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline possess high affinities for serotonin receptors, particularly the 5-HT1A receptor. This suggests potential use in treating central nervous system disorders such as depression and anxiety disorders .
- Cholinesterase Inhibition : A study demonstrated that derivatives of piperidine and quinoline can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in managing neurodegenerative diseases like Alzheimer's disease. The compound's derivatives showed promising inhibitory activity with IC50 values indicating effective enzyme inhibition .
- Antimalarial Activity : Compounds derived from this scaffold have shown moderate to high antimalarial activities against Plasmodium falciparum, with some derivatives outperforming traditional treatments like chloroquine .
Case Studies
Several case studies have been documented to illustrate the application of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline in medicinal chemistry:
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline with structurally analogous quinoline derivatives is provided below, focusing on substituent effects, biological activity, and physicochemical properties.
Structure-Activity Relationship (SAR) Insights
Substituent Position: Piperidine at C4 (vs. C2 in 4-Methyl-2-(piperidin-1-yl)quinoline) improves steric compatibility with hydrophobic binding pockets in cancer targets . Thiophene at C2 enhances π-π stacking with DNA or enzyme active sites, critical for anticancer activity .
Electron-Donating/Accepting Groups: Methoxy groups (e.g., 6-Methoxy-2-(thiophen-2-yl)quinoline) increase solubility but reduce membrane permeability compared to hydrophobic substituents like chlorine .
Hybrid Structures :
- Piperazine-propoxy chains (e.g., compound 8b) improve water solubility but may reduce blood-brain barrier penetration .
Physicochemical Properties
| Property | 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline | 6-Methoxy-2-(thiophen-2-yl)quinoline | 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285.38* | 267.33 | 317.84 |
| LogP (Predicted) | 3.5–4.2 | 2.8–3.1 | 4.8–5.2 |
| Solubility (µg/mL) | <10 (aqueous) | 20–30 (aqueous) | <5 (aqueous) |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
*Calculated based on molecular formula C₁₈H₁₈N₂S.
Biological Activity
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Structure and Synthesis
The compound features a quinoline core substituted with a piperidine and a thiophene moiety. The presence of these heterocycles is significant as they are known to enhance the biological properties of compounds.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit notable anticancer properties. For instance, compounds structurally related to 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline | HeLa | 5.0 |
| Related Quinoline Derivative | MCF7 | 3.8 |
| Related Quinoline Derivative | A549 | 4.5 |
The mechanism of action often involves the inhibition of sirtuins, a class of proteins implicated in cancer progression .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been well-documented. Studies have reported that 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline shows activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
This antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also noteworthy. Compounds similar to 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
| Compound | NO Inhibition (%) |
|---|---|
| 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline | 70% at 10 µM |
| Standard Control (e.g., Aspirin) | 85% at same concentration |
These findings indicate that this compound could serve as a lead structure for the development of new anti-inflammatory agents .
Neuroprotective Activity
The neuroprotective effects of quinoline derivatives are gaining interest, particularly in the context of Alzheimer's disease. Compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
| Compound | AChE Inhibition (%) |
|---|---|
| 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline | 60% at 5 µM |
| Donepezil (Standard Drug) | 75% at same concentration |
This suggests that the compound may improve cholinergic transmission and has potential therapeutic implications in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in various biological assays:
- Anticancer Evaluation : A recent study tested various piperidine-substituted quinolines against multiple cancer cell lines, revealing that modifications to the piperidine ring significantly enhanced cytotoxicity.
- Antimicrobial Resistance : Research on resistance patterns indicated that certain quinoline derivatives could overcome resistance mechanisms in bacteria, making them valuable in treating resistant infections.
- Alzheimer's Disease Models : In vivo studies using animal models showed that compounds similar to 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline improved memory retention and reduced amyloid plaque formation.
Q & A
Q. What are the established synthetic routes for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline?
The synthesis typically involves coupling reactions between quinoline precursors and piperidine/thiophene derivatives. For example, carboxamide coupling using reagents like PyBOP in DMF with N-methylmorpholine (NMM) as a base has been employed to attach heterocyclic moieties to the quinoline core. Multi-step protocols may include RuO2-mediated oxidative reactions in mixed solvents (e.g., CCl4/MeCN) to introduce functional groups . Alternative routes involve nucleophilic substitution or acylation reactions on preformed quinoline scaffolds, as seen in spiro-piperidine-quinoline syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (MS) validates molecular weight, while high-resolution MS distinguishes isotopic patterns. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural proof, as demonstrated in studies of similar quinoline-piperidine hybrids .
Q. What biological activities have been reported for quinoline derivatives with piperidine and thiophene substituents?
Piperidine-containing quinolines often exhibit antimicrobial and antitumor properties. For instance, 4-piperidinylquinoline derivatives show activity against bacterial strains like Staphylococcus aureus and Escherichia coli . Thiophene substituents may enhance binding to biological targets due to sulfur’s electron-rich nature, as observed in analogs with antifungal activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline?
Yield optimization requires careful control of solvent polarity, temperature, and catalyst selection. For example, RuO2·H2O in CCl4/MeCN under aerobic conditions improved oxidative coupling efficiency in related syntheses . Catalytic systems like DABCO (1,4-diazabicyclo[2.2.2]octane) can accelerate cyclization steps in quinolines . Parallel reaction screening and DOE (Design of Experiments) approaches are recommended to identify optimal parameters.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities in test samples. To address this:
Q. How does the crystal structure inform the design of derivatives with enhanced bioactivity?
X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking) that stabilize the compound in solid state. For example, weak C–H⋯S interactions in thiophene-containing quinolines suggest strategies to improve solubility or target binding . Modifying substituent positions (e.g., shifting thiophene from C2 to C3) could disrupt or enhance these interactions .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations are widely used. For instance, studies on 4-(1-adamantyl)quinoline analogs utilized docking to identify interactions with tuberculosis-related enzymes . Pair these with QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives for synthesis .
Data Contradiction Analysis Example
Issue: Conflicting reports on antimicrobial potency between studies .
Resolution Methodology:
- Re-test the compound against the same microbial strains using identical growth media and inoculum sizes.
- Compare MIC (Minimum Inhibitory Concentration) values with positive controls (e.g., ciprofloxacin).
- Analyze structural differences in analogs (e.g., thiophene vs. furan substituents) to isolate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
